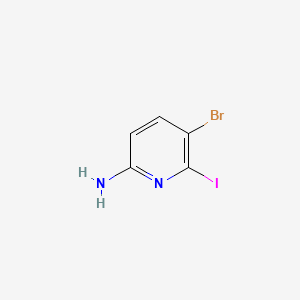

5-Bromo-6-iodopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQPGYLGRNLJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676533 | |

| Record name | 5-Bromo-6-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-35-3 | |

| Record name | 5-Bromo-6-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-6-iodopyridin-2-amine, a key intermediate in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a halogenated pyridine derivative valued in synthetic organic chemistry.[1] Its structure features an aminopyridine core with bromine and iodine substituents, providing multiple reactive sites for the construction of complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Amino-3-bromo-5-iodopyridine | 5-Amino-2-bromo-6-iodopyridine |

| CAS Number | 1223748-35-3[1] | 697300-73-5[3] | 915006-52-9[4][5] |

| Molecular Formula | C₅H₄BrIN₂[1] | C₅H₄BrIN₂[3] | C₅H₄BrIN₂[5] |

| Molecular Weight | 298.909 g/mol [1] | 298.91 g/mol [3] | 298.909 g/mol [5] |

| Appearance | Not specified | Yellow solid[6] | White solid[5] |

| Boiling Point | Not specified | Not specified | 362.5±42.0 °C (Predicted)[5] |

| Density | Not specified | Not specified | 2.426±0.06 g/cm³ (Predicted)[5] |

| LogP | Not specified | 1.8[3] | 2.61210[5] |

| PSA (Polar Surface Area) | Not specified | 38.9 Ų[3] | 38.91000[5] |

Reactivity and Applications in Drug Discovery

This compound and its isomers are highly versatile building blocks in the synthesis of novel therapeutic agents. The strategic positioning of bromine and iodine atoms offers orthogonal reactivity, allowing for sequential and site-selective metal-catalyzed cross-coupling reactions.[1] This feature is instrumental in creating diverse molecular scaffolds for structure-activity relationship (SAR) studies.[1]

Key applications include:

-

Kinase Inhibitors: The aminopyridine core can act as a hinge-binding scaffold in kinase inhibitors. The halogen atoms serve as handles to introduce various aromatic and heteroaromatic groups to optimize potency and selectivity. This compound has been utilized as a precursor in the design of inhibitors for targets like Nek2 (Nima-related kinase 2), a promising target in oncology.[1]

-

Heterocyclic Compound Synthesis: These intermediates are crucial for constructing complex heterocyclic compounds that are prevalent in many active pharmaceutical ingredients (APIs).[2] Pyridine derivatives are found in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.[2]

-

Accelerating Drug Development: By providing a reliable starting material for complex syntheses, these intermediates help streamline the research and development process, which is particularly critical in fields like oncology and antiviral drug development.[2] For instance, 2-amino-3-iodo-5-bromopyridine is used to synthesize tyrosine kinase inhibitors for cancer treatment.[7][8]

Experimental Protocols

While a specific protocol for this compound was not detailed in the provided results, the synthesis of the related isomer, 2-Amino-5-bromo-3-iodopyridine, is well-documented and provides a representative experimental workflow.

Synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-Aminopyridine [7][8]

This synthesis is a two-step process involving bromination followed by iodination.

Step 1: Bromination of 2-Aminopyridine to form 2-Amino-5-bromopyridine

-

Reaction Setup: Dissolve 2-aminopyridine in acetone and cool the solution to 10°C.[7][8]

-

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in acetone dropwise to the cooled solution over a period of 0.5 to 1 hour.[7][8]

-

Reaction: Stir the mixture for an additional 0.5 to 2 hours after the addition is complete.[7][8]

-

Work-up: Remove the acetone by evaporation under vacuum. The resulting residue can be recrystallized with 90% ethanol to yield 2-amino-5-bromopyridine as a yellow or white solid.[7][8] A yield of 95% has been reported.[7][8]

Step 2: Iodination of 2-Amino-5-bromopyridine to form 2-Amino-5-bromo-3-iodopyridine

-

Reaction Setup: Dissolve the 2-amino-5-bromopyridine intermediate in a suitable solvent.

-

Generation of Iodine: The iodinating agent is typically generated in situ. Potassium iodide (KI) and potassium iodate (KIO₃) are added to the reaction mixture under strong acidic conditions (e.g., using H₂SO₄), which produces iodine.[7]

-

Reaction: The mixture is heated, for example at 100°C for 1.5 hours, to facilitate the iodination reaction.[7] The generated iodine then reacts with the intermediate to afford the final product.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice and neutralized. The resulting precipitate is collected by filtration and can be further purified by dissolving in a solvent like ethyl acetate, washing with sodium thiosulfate solution to remove excess iodine, and then drying.[9] A yield of approximately 73.7% has been reported for this step.[7]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from 2-Aminopyridine to 2-Amino-5-bromo-3-iodopyridine.

Caption: Synthetic pathway for 2-Amino-5-bromo-3-iodopyridine.

Spectral Data

For the related compound 2-Amino-5-bromo-3-iodopyridine , the following spectral data has been reported:

-

¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[7]

-

LCMS (ESI) m/z: Calculated for C₅H₄N₂BrI 298.8159, found 300.7000 [M+H]⁺.[7]

For the isomer 3-Bromo-5-iodopyridin-2-amine :

-

¹H NMR (300 MHz, DMSO-d6): δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂).[6]

-

LC/MS: Molecular ion peak [M+H]⁺ as 298.9.[6]

References

- 1. This compound|CAS 1223748-35-3 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sincerechemical.com [sincerechemical.com]

- 5. Page loading... [guidechem.com]

- 6. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. ijssst.info [ijssst.info]

- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

Proposed Synthesis of 5-Bromo-6-iodopyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 5-Bromo-6-iodopyridin-2-amine, a halogenated pyridine derivative of interest for pharmaceutical and materials science research. Due to the absence of a publicly available, direct synthesis protocol for this specific isomer, this document provides a comprehensive, proposed two-step synthesis. The strategy involves the initial synthesis of the key intermediate, 2-amino-6-iodopyridine, followed by a regioselective bromination at the C5 position. This guide furnishes detailed, albeit partially hypothetical, experimental protocols, summarizes quantitative data from related syntheses, and includes visualizations of the proposed chemical pathways and workflows to aid researchers in the practical execution of this synthesis.

Introduction

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of functional molecules, including agrochemicals, pharmaceuticals, and advanced materials. The specific substitution pattern of halogens on the pyridine ring significantly influences the molecule's chemical reactivity and biological activity. This compound is a trifunctionalized pyridine with potential applications as a versatile intermediate in cross-coupling reactions and as a scaffold for novel drug candidates. This document aims to provide a practical guide for its synthesis, based on established methodologies for structurally related compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence, starting from the synthesis of 2-amino-6-iodopyridine, followed by selective bromination.

Figure 1: Proposed two-step synthesis pathway for this compound.

The key challenge in this synthesis is achieving the desired regioselectivity in the final bromination step. The 2-amino group is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. The 6-iodo group is deactivating but also directs to the 3- and 5-positions. Therefore, careful control of reaction conditions is crucial to favor substitution at the C5 position.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-iodopyridine

This protocol is adapted from a previously reported method.[1]

Materials:

-

1,3-dicyanopropanol-2

-

Anhydrous ether

-

Dry hydrogen iodide gas

-

Saturated sodium hydrogen carbonate solution

-

Ether-petrol ether mixture for recrystallization

Procedure:

-

To a solution of 1,3-dicyanopropanol-2 (1 part by weight) in anhydrous ether (30 parts by volume), bubble dry hydrogen iodide gas for 1 hour until the ethereal solution is saturated.

-

Stopper the reaction flask and allow it to stand overnight at room temperature.

-

Pour the contents of the flask into a saturated solution of sodium hydrogen carbonate (50 parts by volume).

-

Collect the resulting crystalline precipitate by filtration and wash it with water.

-

The crude product is then recrystallized from an ether-petrol ether mixture to yield analytically pure 2-amino-6-iodopyridine.[1]

Quantitative Data for Synthesis of 2-amino-6-iodopyridine:

| Parameter | Value | Reference |

| Melting Point | 109-110 °C | [1] |

| Yield | Not explicitly stated | [1] |

Step 2: Proposed Synthesis of this compound

This is a proposed protocol based on standard bromination methods for aminopyridines. Optimization of reaction conditions may be necessary.

Materials:

-

2-amino-6-iodopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent like DMF or THF)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-amino-6-iodopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a related isomer, 2-amino-5-bromo-3-iodopyridine, which may serve as a benchmark for the proposed synthesis.

Table 1: Summary of Quantitative Data for the Synthesis of 2-amino-5-bromo-3-iodopyridine

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

| Bromination | 2-aminopyridine | NBS | Acetone | 10 °C | 0.5 h | 95.0% | 97.0% | [2] |

| Iodination | 2-amino-5-bromopyridine | KI, KIO₃, H₂SO₄ | Water | 100 °C | 1.5 h | 73.7% | 98.5% | [2] |

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Figure 2: Proposed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a plausible and detailed synthetic strategy for the preparation of this compound. While the final bromination step is proposed and may require optimization, the presented protocols for the synthesis of the key intermediate and the proposed final step are based on well-established chemical principles and analogous reactions reported in the scientific literature. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling them to access this promising chemical entity. Standard laboratory safety precautions should be followed during all experimental procedures.

References

The Strategic Role of 5-Bromo-6-iodopyridin-2-amine (CAS 1223748-35-3) in the Development of Potent Nek2 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-iodopyridin-2-amine, identified by CAS number 1223748-35-3, is a halogenated aminopyridine derivative that has emerged as a critical building block in the field of medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of targeted therapies, particularly potent and selective inhibitors of NIMA-related kinase 2 (Nek2). This technical guide provides an in-depth characterization of this compound, detailing its application in the synthesis of Nek2 inhibitors, the associated experimental protocols, and the biological context of its target.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 1223748-35-3 |

| Molecular Formula | C₅H₄BrIN₂ |

| Molecular Weight | 298.91 g/mol |

| Appearance | Solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C[1] |

Role in Kinase Inhibitor Synthesis

This compound serves as a key scaffold in the development of kinase inhibitors. The aminopyridine core is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors. The bromine and iodine substituents on the pyridine ring offer orthogonal reactivity, enabling selective and sequential functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity.[1]

Specifically, this compound is instrumental in the synthesis of inhibitors targeting Nek2, a serine/threonine kinase that plays a pivotal role in cell cycle regulation.

The Target: Nek2 Kinase and its Signaling Pathway

Nek2 is a crucial regulator of centrosome separation and bipolar spindle formation during mitosis. Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development. The kinase's activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.

The following diagram illustrates a simplified overview of the Nek2 signaling pathway and its role in mitosis.

Caption: Simplified Nek2 signaling pathway in mitosis.

Experimental Protocols

The following diagram outlines the general experimental workflow for the synthesis of aminopyridine-based Nek2 inhibitors.

Caption: General workflow for Nek2 inhibitor synthesis.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from the synthesis of related aminopyridine Nek2 inhibitors and is applicable for the coupling of an aryl/heteroaryl boronic acid or ester to the 6-position of this compound.

Materials:

-

This compound

-

Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., a mixture of DMF/water or DME/water)

Procedure:

-

To a microwave vial or a round-bottom flask, add this compound, the aryl/heteroaryl boronic acid or ester, the base, and the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

If using a microwave reactor, heat the reaction mixture to 110-135°C for a specified time (typically 15-60 minutes), monitoring the reaction progress by TLC or LC-MS. If using conventional heating, reflux the mixture until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data

The following table presents representative biological data for a potent aminopyridine-based Nek2 inhibitor synthesized from a regioisomeric starting material. This data illustrates the level of potency that can be achieved using this chemical scaffold.

| Compound ID | Target Kinase | IC₅₀ (μM) |

| (R)-21 | Nek2 | Data not available in searched results |

| rac-17j | Nek2 | Data not available in searched results |

| Aminopyridine 17a | Nek2 | 0.12 |

| Aminopyridine 17b | Nek2 | 0.21 |

Note: The IC₅₀ values are for compounds synthesized from the regioisomer 5-bromo-3-iodopyridin-2-amine, as reported by Rowan et al. (2012). These values are presented to demonstrate the potential of the aminopyridine scaffold for potent Nek2 inhibition.

Conclusion

This compound is a high-value synthetic intermediate in medicinal chemistry, offering a versatile platform for the development of potent and selective kinase inhibitors. Its application in the synthesis of Nek2 inhibitors highlights its importance in the pursuit of novel anticancer therapeutics. The strategic positioning of the amino, bromo, and iodo groups on the pyridine core provides medicinal chemists with the tools to systematically optimize drug candidates for enhanced biological activity and improved pharmacokinetic properties. The experimental methodologies outlined in this guide, particularly the robust Suzuki-Miyaura coupling, enable the efficient construction of diverse libraries of compounds for SAR studies, accelerating the discovery of new and effective treatments for diseases driven by aberrant kinase activity.

References

Stability and Storage of 5-Bromo-6-iodopyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 5-Bromo-6-iodopyridin-2-amine (CAS Number: 1223748-35-3). Due to the limited availability of specific stability data for this compound, this guide amalgamates information from suppliers of the target compound and data on structurally related aminopyridines to offer best-practice recommendations for its handling, storage, and stability assessment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 1223748-35-3 | Sigma-Aldrich, BLD Pharm |

| Molecular Formula | C₅H₄BrIN₂ | Sigma-Aldrich |

| Molecular Weight | 298.91 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95% | AK Scientific, Inc.[1] |

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. Based on supplier recommendations, the optimal storage conditions are outlined in Table 2.

| Parameter | Recommendation | Rationale and Details |

| Temperature | 2-8°C | Refrigeration is recommended to minimize the rate of potential degradation reactions.[2] |

| Atmosphere | Inert Atmosphere | Storage under an inert gas such as argon or nitrogen is advised to prevent oxidative degradation. |

| Light | Keep in a dark place | The compound may be sensitive to light, which can catalyze degradation. Use of amber vials or storage in a light-blocking container is essential.[2] |

| Container | Tightly sealed container | A tightly sealed container prevents exposure to moisture and atmospheric contaminants. |

Stability Profile and Potential Degradation Pathways

While specific degradation studies for this compound are not publicly available, the chemical structure suggests potential degradation pathways common to halogenated pyridines and aromatic amines.

Potential Degradation Pathways:

-

Hydrolysis: The amine group and the carbon-halogen bonds may be susceptible to hydrolysis, particularly under non-neutral pH conditions.

-

Oxidation: The aromatic amine functionality is prone to oxidation, which can be accelerated by exposure to air and light, potentially leading to colored impurities.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including dehalogenation or polymerization.

The logical relationship for considering the stability of this compound is illustrated in the following diagram.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

The workflow for a forced degradation study is depicted below.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Proposed HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis scan of the compound (a common starting point for similar compounds is ~254 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Handling and Safety Precautions

Due to the presence of bromine and iodine, and the general reactivity of aminopyridines, appropriate safety measures are essential during handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Spill Response: In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent and collect it in a sealed container for proper disposal.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

While specific stability data for this compound is not extensively documented, by adhering to the storage conditions recommended by suppliers and understanding the potential degradation pathways of similar compounds, researchers can ensure the integrity of the material. For critical applications, it is highly recommended to perform in-house stability studies using a validated stability-indicating analytical method to establish a definitive shelf-life and identify any potential degradation products under specific storage and experimental conditions.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Bromo-6-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of 5-Bromo-6-iodopyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related structural analogs and computational predictions to offer a comprehensive analytical profile. The methodologies and spectral interpretations presented herein serve as a practical framework for the characterization of this and similar compounds.

Molecular Structure and Properties

This compound possesses a pyridine core substituted with three key functional groups: a bromine atom at the 5-position, an iodine atom at the 6-position, and an amino group at the 2-position. This substitution pattern results in a unique electronic and steric environment that influences its chemical reactivity and intermolecular interactions.

Table 1: General Molecular Properties

| Property | Value | Source |

| CAS Number | 1223748-35-3 | [1] |

| Molecular Formula | C₅H₄BrIN₂ | [2] |

| Molecular Weight | 298.909 g/mol | [2] |

| Predicted LogP | 2.61210 | [2] |

| Predicted Boiling Point | 362.5 ± 42.0 °C | [2] |

| Predicted Density | 2.426 ± 0.06 g/cm³ | [2] |

Spectroscopic Data (Exemplary Data from Isomers)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen and amino substituents.

Table 2: ¹H NMR Data for Isomeric Aminobromoiodopyridines

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 2-Amino-5-bromo-3-iodopyridine | CDCl₃ | 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H) | Pyridine-H, Pyridine-H, -NH₂ | [3] |

| 3-Bromo-5-iodopyridin-2-amine | DMSO-d₆ | 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H) | Pyridine-H, Pyridine-H, -NH₂ | [4] |

For this compound, one would expect two distinct signals in the aromatic region for the two pyridine protons, with their chemical shifts and coupling constants being characteristic of their relative positions to the substituents. The amino protons would likely appear as a broad singlet.

2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution of bromine and iodine.

Table 3: Mass Spectrometry Data for an Isomer

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Reference |

| 3-Bromo-5-iodopyridin-2-amine | LC/MS | 298.9 | [4] |

A high-resolution mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).

2.3. Infrared (IR) Spectroscopy

IR spectroscopy can identify the characteristic functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Notes | Reference |

| N-H (Amino) | Stretch | 3400-3250 (two bands for primary amine) | Weaker and sharper than O-H stretches. | [5][6] |

| N-H (Amino) | Bend | 1650-1580 | Characteristic for primary amines. | [5][7] |

| C-N (Aromatic Amine) | Stretch | 1335-1250 | Strong band. | [5][7] |

| C-Br | Stretch | 680-515 | ||

| C-I | Stretch | 600-500 |

Experimental Protocols

The following section outlines generalized experimental protocols for the synthesis and characterization of halogenated aminopyridines, which can be adapted for this compound.

3.1. Synthesis

A common synthetic route involves the sequential halogenation of an aminopyridine precursor. For instance, the synthesis of 2-Amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which is first brominated with N-bromosuccinimide (NBS) and then iodinated using a mixture of potassium iodate (KIO₃) and potassium iodide (KI).[3][8]

3.2. Purification

Purification of the crude product is typically achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4]

3.3. Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[3][4]

-

Mass Spectrometry: Low and high-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

IR Spectroscopy: IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Molecular Conformation and Computational Modeling

The conformation of this compound is determined by the interplay of steric and electronic effects of the substituents. The bulky iodine and bromine atoms adjacent to each other and to the amino group will likely influence the planarity of the molecule and the orientation of the amino group.

Computational modeling using Density Functional Theory (DFT) can provide valuable insights into the preferred conformation, bond lengths, bond angles, and electronic properties of the molecule.

Diagram 1: General Workflow for Molecular Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound.

Potential Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry due to their ability to form halogen bonds and other key interactions with biological targets. The specific substitution pattern of this compound makes it a potential building block for the synthesis of kinase inhibitors or other therapeutic agents.

Diagram 2: Hypothetical Role in a Kinase Signaling Pathway

Caption: A conceptual diagram illustrating the potential inhibitory action of a derivative in a signaling pathway.

References

- 1. 1223748-35-3|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ijssst.info [ijssst.info]

- 4. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wikieducator.org [wikieducator.org]

- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

The Strategic Application of 5-Bromo-6-iodopyridin-2-amine in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide explores the significant potential of 5-Bromo-6-iodopyridin-2-amine and its structural isomers as pivotal building blocks in the discovery and development of novel therapeutic agents. The unique arrangement of reactive halogen atoms on the aminopyridine core provides medicinal chemists with a versatile scaffold for the synthesis of complex molecules, particularly potent and selective kinase inhibitors.

Core Concepts: The Versatility of Dihalogenated Aminopyridines

This compound and its isomers, such as 5-bromo-3-iodopyridin-2-amine, are highly valued intermediates in medicinal chemistry. The differential reactivity of the bromine and iodine substituents allows for site-selective modifications through sequential, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This "orthogonal" reactivity is instrumental in systematically exploring the chemical space around the aminopyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The 2-amino group often serves as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in many kinase inhibitors.

Application Focus: Development of Nek2 Kinase Inhibitors

A prime application of dihalogenated aminopyridines is in the synthesis of inhibitors for NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a critical role in the regulation of centrosome separation and spindle pole organization during mitosis.[1] Dysregulation of Nek2 is implicated in various cancers, making it a compelling target for oncology drug discovery. The aminopyridine scaffold has been successfully utilized to develop potent and selective Nek2 inhibitors.[2]

Quantitative Data: Nek2 Inhibition

The following table summarizes the in vitro inhibitory activity of representative aminopyridine-based Nek2 inhibitors synthesized using a dihalogenated aminopyridine scaffold.

| Compound ID | Structure | Nek2 IC50 (μM) |

| 17a | 3-(4-(4-((dimethylamino)methyl)phenyl)-2-aminopyridin-5-yl)phenol | 0.12 |

| 17b | 3-(3-(4-((dimethylamino)methyl)phenyl)-2-aminopyridin-5-yl)phenol | 0.21 |

Data sourced from Hoelder et al., J. Med. Chem. 2012, 55, 8, 3770–3781.[1]

Experimental Protocols

The following is a representative protocol for the synthesis of aminopyridine-based Nek2 inhibitors, adapted from the literature, showcasing the utility of a dihalogenated aminopyridine intermediate.[1]

Synthesis of Bromopyridine Intermediates (General Procedure)

A mixture of a boronic ester (1.0 eq), 5-bromo-3-iodopyridin-2-amine (1.2 eq), sodium bicarbonate (2.0 eq), and Pd(dppf)Cl2·DCM (0.1 eq) in a 4:1 mixture of DMF and water is subjected to microwave irradiation at 100 °C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired bromopyridine intermediate.

Suzuki-Miyaura Coupling for Final Product Synthesis (General Procedure)

To a solution of the bromopyridine intermediate (1.0 eq) in a 4:1 mixture of DMF and water is added the corresponding boronic acid or ester (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq). The mixture is heated under microwave irradiation at 110-135 °C for 30-60 minutes. Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final compound is purified by preparative HPLC.

Visualizations: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams visualize the experimental workflow, the targeted signaling pathway, and the logical relationship of the key components.

Caption: Synthetic workflow for aminopyridine-based Nek2 inhibitors.

Caption: Role of Nek2 in mitotic progression and its inhibition.

Caption: Relationship between the chemical tool and its application.

References

- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: structure-activity relationship, structural biology, and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-6-iodopyridin-2-amine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-iodopyridin-2-amine is a halogenated pyridine derivative that has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring both a bromine and an iodine atom on the pyridine ring, allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of complex drug molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a focus on its application in the development of Nima-related kinase 2 (Nek2) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers in their drug discovery endeavors.

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

Halogenated heterocyclic compounds, particularly pyridines, are a cornerstone of modern drug discovery. The introduction of halogen atoms into a pyridine scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The distinct reactivities of different halogens, such as bromine and iodine, enable chemists to perform regioselective cross-coupling reactions, facilitating the construction of diverse and complex molecular architectures.

This compound (CAS Number: 1223748-35-3) is a prime example of such a versatile synthetic intermediate. The presence of both bromine and iodine allows for orthogonal synthetic strategies, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. This has positioned this compound as a key precursor in the synthesis of potent and selective kinase inhibitors.[1]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below. While detailed experimental characterization data for this specific isomer is not widely published, the table includes predicted values and information for structurally similar compounds to provide a useful reference for researchers.

| Property | Value | Source |

| CAS Number | 1223748-35-3 | [2] |

| Molecular Formula | C₅H₄BrIN₂ | |

| Molecular Weight | 298.91 g/mol | |

| Appearance | Solid (predicted) | |

| Purity | 95+% | [2] |

Note: Further experimental validation of these properties is recommended.

Synthesis and Discovery: A Focus on Regioselectivity

The precise history of the initial discovery of this compound is not extensively documented in publicly available literature. However, its emergence is intrinsically linked to the broader exploration of halogenated aminopyridines as versatile scaffolds in drug discovery. The synthesis of polysubstituted pyridines, especially with a specific regiochemistry, presents a significant synthetic challenge.

A plausible synthetic pathway is outlined below. This pathway is a hypothetical representation based on known organic chemistry principles and may require optimization.

Caption: A potential synthetic workflow for this compound.

General Experimental Considerations for Halogenation of Aminopyridines

The following provides a generalized experimental protocol for the two key steps in the proposed synthesis. Researchers should note that optimization of reaction conditions, including solvent, temperature, and stoichiometry, will be necessary to achieve the desired product with good yield and purity.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

This step is well-documented in the literature. A common method involves the use of N-Bromosuccinimide (NBS) as a brominating agent.

-

Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Dichloromethane or Chloroform.

-

Procedure:

-

Dissolve 2-aminopyridine in the chosen solvent (e.g., dichloromethane).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NBS in the same solvent to the cooled 2-aminopyridine solution with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Iodination of 2-Amino-5-bromopyridine to this compound

This step is more challenging due to the directing effects of the amino and bromo substituents. The use of a suitable iodinating agent and careful control of reaction conditions are crucial to achieve iodination at the C6 position. N-Iodosuccinimide (NIS) is a potential reagent for this transformation.

-

Materials: 2-Amino-5-bromopyridine, N-Iodosuccinimide (NIS), suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane).

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine in the chosen solvent.

-

Add NIS to the solution. The stoichiometry may need to be optimized.

-

The reaction may require heating or the use of a catalyst to promote iodination at the sterically hindered C6 position.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, work up the reaction mixture similarly to the bromination step.

-

Purification of the final product will likely require column chromatography to separate it from unreacted starting material and any potential isomers.

-

Application in Drug Discovery: Targeting the Nek2 Kinase

This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of Nima-related kinase 2 (Nek2).[1] Nek2 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, specifically in centrosome separation and the formation of the mitotic spindle. Overexpression of Nek2 has been implicated in various cancers, making it an attractive target for anticancer drug development.

The general workflow for utilizing this compound in the synthesis of Nek2 inhibitors typically involves a Suzuki cross-coupling reaction.

Caption: General workflow for the synthesis of Nek2 inhibitors.

The Nek2 Signaling Pathway

Nek2 is a key regulator of mitotic events. Its activity is tightly controlled throughout the cell cycle. The pathway diagram below illustrates the central role of Nek2 in centrosome separation and its interaction with other cell cycle regulators.

Caption: A simplified diagram of the Nek2 signaling pathway in centrosome separation.

Inhibition of Nek2 by small molecules, synthesized using intermediates like this compound, can disrupt this pathway, leading to mitotic arrest and ultimately, apoptosis in cancer cells.

Conclusion and Future Outlook

This compound stands as a testament to the power of halogenated heterocycles in modern drug discovery. While its own discovery and detailed synthesis are not as yet broadly disseminated, its utility as a key intermediate in the development of targeted therapies, particularly Nek2 inhibitors, is clear. The orthogonal reactivity of its bromine and iodine substituents provides a flexible platform for the synthesis of complex and diverse molecular scaffolds.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this compound and other similarly substituted pyridines. Furthermore, the continued exploration of Nek2 as a therapeutic target will undoubtedly lead to the design and synthesis of new generations of inhibitors, many of which may trace their origins back to this versatile chemical building block. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their pursuit of novel therapeutics.

References

Navigating the Safety Profile of 5-Bromo-6-iodopyridin-2-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the safety and handling protocols for 5-Bromo-6-iodopyridin-2-amine (CAS No. 1223748-35-3), a halogenated pyridine derivative integral to advancements in medicinal chemistry and drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available safety data for structurally similar compounds to establish best practices for handling, storage, and emergency procedures.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this publication. The following safety and handling information is extrapolated from data on isomeric and analogous compounds, including 5-Amino-2-bromo-6-iodopyridine and other brominated/iodinated pyridines. These guidelines should be implemented with the understanding that they represent a precautionary approach in the absence of compound-specific data.

Compound Identification and Properties

| Property | Data | Reference |

| Chemical Name | 6-bromo-2-iodopyridin-3-amine | [2] |

| Synonyms | 5-Amino-2-bromo-6-iodo pyridine | [2] |

| CAS Number | 915006-52-9 | [2] |

| Molecular Formula | C₅H₄BrIN₂ | [2] |

| Molecular Weight | 298.91 g/mol | [2] |

| Physical State | Solid (inferred) | |

| Storage Temperature | 4°C, protect from light | [3] |

Hazard Identification and Classification

Based on data from related compounds, this compound should be handled as a substance with the potential for the following hazards:

| Hazard Class | Classification | Precautionary Statements |

| Acute Toxicity, Oral | Harmful if swallowed.[4][5] | P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4] |

| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Harmful to aquatic life with long lasting effects.[5] | P273: Avoid release to the environment.[5] |

GHS Pictograms (Inferred):

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[7]

-

Skin Protection: Wear impervious, flame-resistant clothing and gloves.[7] Inspect gloves for integrity before use.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[7]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid the formation of dust and aerosols.[4][7] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Accidental Release Measures

-

Personal Precautions: Avoid dust formation.[7] Use personal protective equipment.[4] Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: The nature of decomposition products is not fully known but may include toxic fumes.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][7]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: No specific data available; avoid dust formation and exposure to incompatible materials.

-

Incompatible Materials: No specific data available; likely incompatible with strong oxidizing agents.

-

Hazardous Decomposition Products: The nature of hazardous decomposition products is not known.[4]

Toxicological and Ecological Information

-

Toxicological Information: No specific toxicological data (oral, inhalation, dermal) is available for this compound.[7] However, related compounds are classified as harmful if swallowed.[4][5]

-

Ecological Information: No specific ecological data is available.[7] Related compounds are considered harmful to aquatic life with long-lasting effects.[5] Avoid release to the environment.[5]

This guide is intended to promote a culture of safety in the research and development environment. All personnel handling this compound or related compounds must be thoroughly trained in chemical safety and have access to the appropriate personal protective equipment and emergency facilities. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

- 1. This compound|CAS 1223748-35-3 [benchchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 5-Bromo-6-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-iodopyridin-2-amine is a versatile synthetic intermediate possessing two distinct halogen atoms, enabling sequential and site-selective functionalization through cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. The C-I bond, being weaker and more susceptible to oxidative addition to a palladium(0) catalyst, allows for selective Suzuki-Miyaura coupling at the 6-position under carefully controlled conditions. This leaves the C-Br bond at the 5-position intact for subsequent transformations, providing a powerful strategy for the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

This document provides detailed protocols and application notes for the selective Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for analogous dihalogenated pyridines.

Principle of Selectivity

The selective Suzuki-Miyaura coupling on this compound is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more reactive towards the initial oxidative addition step in the palladium catalytic cycle. By employing appropriate reaction conditions, such as the choice of catalyst, base, and temperature, the palladium catalyst can selectively insert into the C-I bond, facilitating coupling at the 6-position while preserving the 5-bromo substituent.

Data Presentation

The following tables summarize representative reagents, reaction conditions, and expected yields for the selective Suzuki coupling at the 6-position of this compound. The data is extrapolated from analogous reactions reported in the scientific literature for structurally similar dihalogenated pyridines.[1]

Table 1: Reagents for Selective Suzuki Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.[1] |

| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective choices.[1] |

| Solvent | Reaction Medium | - | A degassed mixture of an organic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/H₂O).[1] |

Table 2: Representative Reaction Conditions and Expected Outcomes for the Synthesis of 5-Bromo-6-arylpyridin-2-amine

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/ H₂O (4:1) | 80-90 | 4-12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/ H₂O (4:1) | 90-100 | 6-16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/ H₂O (4:1) | 85 | 6-14 | 75-85 |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

General Procedure for Selective Suzuki Coupling at the C-6 Position

This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

-

Seal the flask with a rubber septum or screw cap.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-6-arylpyridin-2-amine.

Mandatory Visualizations

Caption: Catalytic cycle for the selective Suzuki coupling.

Caption: Experimental workflow for selective Suzuki coupling.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 5-Bromo-6-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The substrate, 5-Bromo-6-iodopyridin-2-amine, presents an excellent scaffold for selective functionalization due to the differential reactivity of the carbon-iodine and carbon-bromine bonds. The greater reactivity of the C-I bond allows for a selective Sonogashira coupling at the 6-position, leaving the C-Br bond intact for subsequent transformations. This application note provides detailed protocols and reaction conditions for the selective Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper intermediates. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2][3] Due to the higher reactivity of aryl iodides compared to aryl bromides in the oxidative addition step, selective coupling at the iodine-bearing position can be achieved under mild reaction conditions.[2][3]

Data Presentation: Representative Sonogashira Coupling Conditions for Halogenated Pyridines

The following table summarizes typical conditions for the Sonogashira coupling of various halogenated pyridines, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Iodopyridine | Phenylacetylene | [Pd(C3H5)Cl]2/Tedicyp (0.001) | CuI (5) | K2CO3 | DMF | 100 | 20 | >95 | [4] |

| 2 | 2-Bromopyridine | Phenylacetylene | [Pd(C3H5)Cl]2/Tedicyp (0.01) | CuI (5) | K2CO3 | DMF | 100 | 20 | >95 | [4] |

| 3 | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh3)4 (15) | CuI (30) | Et3N | THF/Et3N | Room Temp. | 16 | Low (25) | [5] |

| 4 | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2 (2.5) | CuI (5) | Et3N | DMF | 100 | 3 | up to 96 | |

| 5 | Aryl Iodide | Terminal Alkyne | Pd(PPh3)2Cl2 (5) | CuI (2.5) | Diisopropylamine | THF | Room Temp. | 3 | 89 | [2] |

Experimental Protocols

General Procedure for the Selective Sonogashira Coupling of this compound

This protocol is designed for a selective reaction at the 6-iodo position.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk flask, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).

-

Add PdCl2(PPh3)2 (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq) via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-5-bromopyridin-2-amine.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the selective Sonogashira coupling.

Sonogashira Catalytic Cycle

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Pd-catalysed C–H alkynylation of benzophospholes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides with a broad substrate scope and excellent functional group tolerance. 5-Bromo-6-iodopyridin-2-amine is a valuable heterocyclic building block in drug discovery, featuring two distinct halogen atoms that allow for sequential, site-selective functionalization. The differential reactivity of the C-I and C-Br bonds (generally C-I > C-Br in palladium-catalyzed couplings) permits the selective amination at the 6-position, leaving the bromine atom available for subsequent transformations.[3] These application notes provide detailed protocols and reaction parameters for the selective Buchwald-Hartwig amination of this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination of this compound is initiated by the oxidative addition of the more reactive C-I bond to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The final step is reductive elimination, which yields the desired 6-amino-5-bromopyridin-2-amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[1][2]

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative reaction conditions and yields for the selective Buchwald-Hartwig amination of this compound at the C-6 position with various primary and secondary amines. These conditions can serve as a starting point for optimization.

| Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |

| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 80-90 |

| Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 75-85 |

| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |

| n-Hexylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS (1.5) | THF | 80 | 12 | 80-90 |

| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 16 | 78-88 |

Note: Yields are based on literature for similar substrates and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound.

Protocol 1: Amination with Anilines

This protocol is suitable for the coupling of anilines with this compound.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Add the aniline via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-16 hours), cool the reaction to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination with Aliphatic Amines

This protocol is adapted for the coupling of primary and secondary aliphatic amines.

Materials:

-

This compound (1.0 equiv)

-

Aliphatic amine (e.g., cyclohexylamine) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Add the aliphatic amine via syringe.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Mandatory Visualizations

Logical Relationship of Reagent Selection

Caption: Reagent selection for selective amination.

Experimental Workflow

Caption: General experimental workflow.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Inert Atmosphere: Ensure the reaction is set up under strictly anhydrous and oxygen-free conditions. Oxygen can deactivate the palladium catalyst.

-

Reagent Quality: Use freshly opened or purified anhydrous solvents and ensure the base is not hydrated.

-

Catalyst/Ligand: Increase catalyst loading or screen different ligands. For electron-deficient pyridines, bulky, electron-rich ligands like XPhos or RuPhos are often effective.

-

-

Formation of Side Products:

-

Diamination: If amination at the C-5 (bromo) position is observed, consider using a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOtBu), a lower reaction temperature, or a shorter reaction time.

-

Hydrodehalogenation: This side reaction can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

-

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and selective method for the synthesis of N⁶-substituted-5-bromopyridin-2,6-diamines, which are valuable intermediates in drug discovery. The protocols and data provided herein serve as a robust starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is crucial for achieving high yields and purity for specific amine coupling partners.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-6-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The di-halogenated compound, 5-Bromo-6-iodopyridin-2-amine, serves as a highly versatile and strategic starting material for the synthesis of novel kinase inhibitors. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive than the C-Br bond, enabling selective, sequential functionalization of the pyridine ring. This allows for the precise and controlled introduction of diverse chemical moieties at two different positions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. Typically, an aryl, heteroaryl, or alkynyl group can first be introduced at the C6-position via coupling at the iodo-substituent. The remaining bromo-substituent at the C5-position can then be used as a handle for a subsequent coupling reaction to introduce a second point of diversity. This stepwise approach is fundamental to building complex molecular architectures required for potent and selective kinase inhibition.

This document provides detailed protocols for key synthetic transformations using this compound and for the subsequent evaluation of the synthesized compounds in biochemical assays.

Synthetic Workflow and Key Reactions

The synthesis of kinase inhibitors from this compound typically follows a sequential cross-coupling strategy. The workflow below illustrates the site-selective functionalization, first at the more reactive C6-iodo position, followed by a second coupling at the C5-bromo position.

Caption: General workflow for synthesizing kinase inhibitors.

Data Presentation

The following tables should be used to document experimental results.

Table 1: Summary of Cross-Coupling Reaction Conditions and Yields

| Entry | Starting Material | Coupling Partner (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | Arylboronic Acid (1.1) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 6-Aryl-5-bromopyridin-2-amine | TBD |

| 2 | 6-Aryl-5-bromopyridin-2-amine | Heteroarylboronic Acid (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 6-Aryl-5-heteroarylpyridin-2-amine | TBD |

| 3 | This compound | Terminal Alkyne (1.2) | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5), Et₃N | THF | 60 | 6 | 6-Alkynyl-5-bromopyridin-2-amine | TBD |

| 4 | 6-Aryl-5-bromopyridin-2-amine | Amine (1.2) | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 110 | 24 | 6-Aryl-5-aminopyridin-2-amine | TBD |

TBD: To Be Determined.

Table 2: Biochemical Kinase Inhibitory Activity (IC₅₀ Values)

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| Example-001 | ALK | TBD | Ibrutinib | TBD |

| Example-002 | BTK | TBD | Acalabrutinib | TBD |

| Example-003 | JNK1 | TBD | Zanubrutinib | TBD |

| Example-004 | p38α | TBD | Staurosporine | TBD |